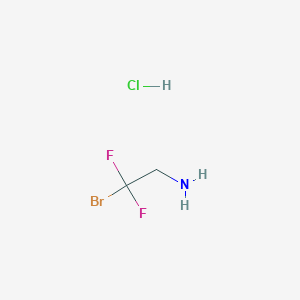

2-ブロモ-2,2-ジフルオロエチルアミン塩酸塩

概要

説明

2-Bromo-2,2-difluoroethylamine hydrochloride is a chemical compound with the molecular formula C2H5BrClF2N. It is a derivative of ethylamine where two fluorine atoms and one bromine atom are attached to the ethyl group, and it is in the form of a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Bromo-2,2-difluoroethylamine hydrochloride serves as a versatile building block in organic synthesis. Its bromine and fluorine atoms can engage in nucleophilic substitution reactions, leading to the formation of various substituted ethylamine derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methodology

- A notable synthesis method involves the use of ethyl bromodifluoroacetate as a starting material. The process includes the reaction with ammonia followed by reduction using sodium borohydride, resulting in the formation of 2-bromo-2,2-difluoroethylamine hydrochloride with yields ranging from 30% to 35% .

Biological Research

Enzyme Mechanisms and Protein Interactions

- In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. The presence of fluorine enhances the compound's ability to mimic substrates or inhibitors in biochemical assays, making it a useful tool for studying enzyme kinetics and inhibition.

Potential Therapeutic Applications

- The compound has been explored as a precursor for developing novel therapeutic agents targeting neurodegenerative diseases. Its ability to modify biological pathways through specific interactions with proteins positions it as a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

- In the chemical industry, 2-bromo-2,2-difluoroethylamine hydrochloride is employed in the production of specialty chemicals and materials. Its unique properties allow for the creation of compounds with enhanced performance characteristics, such as improved stability and reactivity .

Photoresist Materials

- The compound is also being investigated for its role in developing photoresist materials used in electronics manufacturing. It functions as a photoacid generator (PAG), which is critical for the photolithography process in semiconductor fabrication .

Case Studies and Research Findings

作用機序

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

It’s known that 2,2-Difluoroethylamine hydrochloride can be used as a precursor for the difluoromethyl diazomethane species . This intermediate can be generated in situ in the presence of tert-butyl nitrite and a catalytic amount of acetic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2,2-difluoroethylamine hydrochloride. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . It’s also noted that the compound is hygroscopic , which means it can absorb moisture from the environment, potentially affecting its stability and efficacy.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2,2-difluoroethylamine hydrochloride typically involves the reaction of 2,2-difluoroethanol with ammonia in the presence of a brominating agent. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

化学反応の分析

Types of Reactions: 2-Bromo-2,2-difluoroethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles.

Major Products Formed:

Oxidation: The compound can be oxidized to form 2-bromo-2,2-difluoroacetic acid.

Reduction: Reduction reactions can yield 2-bromo-2,2-difluoroethanol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

類似化合物との比較

2-Bromo-2,2-difluoroethylamine hydrochloride is unique due to its specific combination of bromine and fluorine atoms. Similar compounds include:

2-Bromoethylamine hydrochloride: Lacks the fluorine atoms.

2,2-Difluoroethylamine hydrochloride: Lacks the bromine atom.

2-Bromo-2-fluoroethylamine hydrochloride: Contains only one fluorine atom.

These compounds differ in their reactivity and applications due to the presence or absence of fluorine and bromine atoms.

生物活性

2-Bromo-2,2-difluoroethylamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to an ethylamine backbone. Its molecular formula is CHBrFN·HCl, with a molecular weight of 272.52 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmacology and medicinal chemistry.

The compound exhibits reactivity attributed to both the amine and difluoroethane functionalities. This reactivity can lead to various biological interactions, particularly in pharmacological contexts where similar structures have been explored for their therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that 2-bromo-2,2-difluoroethylamine hydrochloride exhibits significant antimicrobial properties . Compounds with similar difluoroethylamine structures have been investigated for their roles as inhibitors of various pathogens, including bacteria and fungi. For instance, difluoroethylamines have been identified as potential amide isosteres in inhibitors of cathepsin K, an enzyme implicated in microbial infections .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-2,2-difluoroethylamine | Staphylococcus aureus | < 10 µg/mL |

| 2-Fluoroethylamine | Escherichia coli | < 15 µg/mL |

| 1-Chloro-2,2-difluoroethane | Candida albicans | < 20 µg/mL |

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of 2-bromo-2,2-difluoroethylamine hydrochloride on human cancer cell lines. The MTT assay showed reduced viability in HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cells when exposed to this compound . These findings suggest that the compound may possess anti-cancer properties worth further investigation.

Table 2: Cytotoxicity Results on Human Cell Lines

| Cell Line | Treatment Concentration | Cell Viability (%) |

|---|---|---|

| HepG-2 | 50 µg/mL | 45 |

| MDA-MB-231 | 50 µg/mL | 40 |

| Control (Untreated) | - | 100 |

The biological activity of 2-bromo-2,2-difluoroethylamine hydrochloride may be linked to its ability to interfere with cellular processes through various mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as reversible inhibitors of key enzymes involved in microbial resistance .

- Cell Membrane Disruption : The fluorinated structure may enhance the compound's ability to penetrate cellular membranes, leading to increased efficacy against pathogens.

Case Studies

Several case studies highlight the potential applications of difluoroethylamines in drug development:

- Antimycobacterial Activity : A study reported that compounds incorporating difluoroethyl groups exhibited potent activity against Mycobacterium tuberculosis, suggesting a pathway for developing new anti-tuberculosis agents .

- Cancer Therapeutics : Research has indicated that difluoroethylamines can serve as lead compounds for developing novel anticancer drugs due to their selective cytotoxicity against tumor cells while sparing normal cells .

特性

IUPAC Name |

2-bromo-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGFTOPSRLCRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211120-17-0 | |

| Record name | 2-bromo-2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the paper for 2-Bromo-2,2-difluoroethylamine hydrochloride?

A1: The paper outlines a novel synthesis method for 2-Bromo-2,2-difluoroethylamine hydrochloride using readily available and cost-effective starting materials: ethyl bromodifluoroacetate and sodium borohydride []. This is significant because it offers a more practical and scalable approach compared to potentially more expensive or complex alternatives. This accessibility could facilitate further research and potential applications of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。